Positional Selectivity: 10-Fluoro vs. 9-Fluoro Regioisomer in PI3Kα Binding Affinity
The 10-fluoro-2-iodo substitution pattern offers distinct PI3Kα binding compared to the 9-fluoro-2-iodo regioisomer. In the related 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine series, moving a fluorine from the 9- to 10-position altered PI3Kα IC50 values by more than 10-fold, reflecting the regioisomer's impact on key hinge-region contacts [1]. Although direct enzymatic data for the 10-fluoro-2-iodo compound are not publicly reported, this class-level SAR establishes that the 10-fluoro substitution is not functionally interchangeable with the 9-fluoro isomer [2].
| Evidence Dimension | PI3Kα inhibitory activity (IC50) shift upon fluorine positional change |
|---|---|
| Target Compound Data | 10-Fluoro substitution (specific IC50 not publicly disclosed; expected to differ significantly from 9-fluoro analog) |
| Comparator Or Baseline | 9-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282517-42-3); no public IC50 available |
| Quantified Difference | Class-level SAR indicates >10-fold IC50 variation between 9- and 10-fluoro positions |
| Conditions | In vitro PI3Kα enzymatic assay (class-level SAR from 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives) |
Why This Matters
Procurement of the incorrect regioisomer will invalidate SAR interpretation and may lead to false-negative screening results.
- [1] Zhao, F. et al. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. Bioorg. Med. Chem. 2015, 23, 1000–1010. View Source
- [2] Blaquiere, N. et al. (Genentech, Inc.). Benzoxazepin PI3K inhibitor compounds and methods of use. U.S. Patent 8,586,574, 2013. View Source
